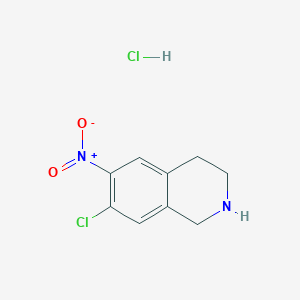
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound that belongs to the class of tetrahydroisoquinolines. The tetrahydroisoquinoline scaffold is a significant structural motif in many natural and synthetic compounds, known for its diverse biological activities .
Vorbereitungsmethoden
The synthesis of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step reactions starting from readily available precursors. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific reaction environments to ensure efficiency .
Analyse Chemischer Reaktionen
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution: Halogenation and other substitution reactions can occur, introducing different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative .
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes . For instance, its neuroprotective effects may involve the inhibition of neurotoxic pathways and the promotion of neuronal survival .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:
7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound has a fluorine atom instead
Eigenschaften
CAS-Nummer |
1624262-54-9 |
|---|---|
Molekularformel |
C9H10Cl2N2O2 |
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9ClN2O2.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14;/h3-4,11H,1-2,5H2;1H |
InChI-Schlüssel |
VEHCSCVOLCDQQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


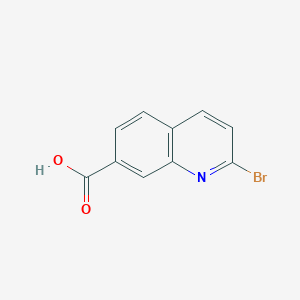

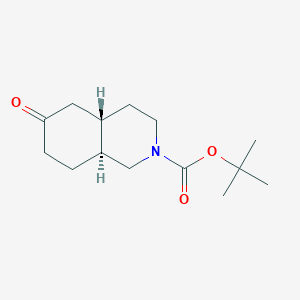
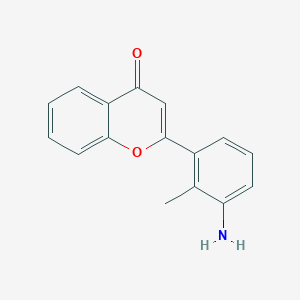
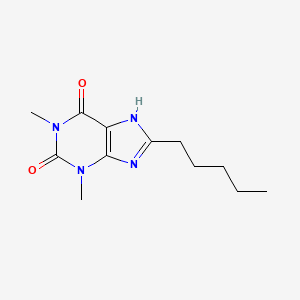
![1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine](/img/structure/B11866276.png)

![2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11866292.png)
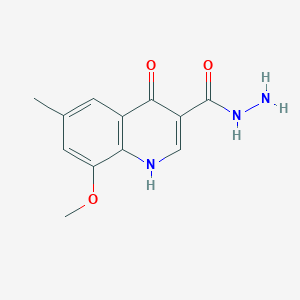
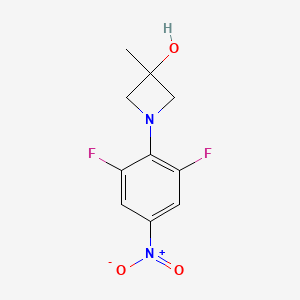
![1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11866304.png)

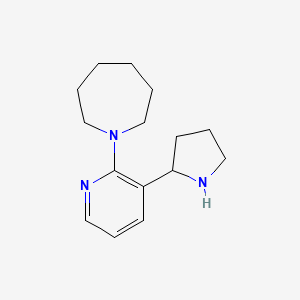
![5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11866330.png)
